Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound. It’s a complex organic molecule that contains an adamantane core, which is a type of polycyclic hydrocarbon with unique structural properties .
Synthesis Analysis
The synthesis of substituted adamantanes, like the one in this compound, is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Direct radical functionalization methods are used to convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular structure of this compound is complex, with an adamantane core, a triazol ring, and a chlorophenyl group. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to its structure. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .Scientific Research Applications
Spectral and Quantum Chemical Analysis
A study by Al-Ghulikah et al. (2019) conducted spectral and quantum chemical analysis on a similar adamantane-based compound, focusing on its Fourier transform infrared and Raman spectra, alongside DFT calculations to obtain its equilibrium geometric structure and predict vibrational IR and Raman spectra. This research provides insight into the compound's features of intramolecular charge transfer, which could be relevant for its applications in materials science and chemical sensing (Al-Ghulikah et al., 2019).
Theoretical Investigations and Molecular Docking
Another study conducted by Al-Wahaibi et al. (2018) on two adamantane derivatives through X-ray, DFT, QTAIM analysis, and molecular docking aimed to understand the effect of fluorine substitution on the structural and electronic properties. This research suggests potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, indicating possible pharmacological applications (Al-Wahaibi et al., 2018).
Synthesis and Antimicrobial Agents
Research by Desai et al. (2007) explored the synthesis and characterization of new quinazolines as potential antimicrobial agents. This study highlights the chemical reactivity and potential biological applications of compounds related to Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate, indicating their use in developing new antimicrobial agents (Desai et al., 2007).
Antioxidative and Anti-inflammatory Activities
Al-Omar et al. (2010) synthesized novel derivatives and tested them for antimicrobial and anti-inflammatory activities. This study presents the potential therapeutic applications of adamantane derivatives, including their role in inflammation and microbial infection management (Al-Omar et al., 2010).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-6-4-3-5-18(19)25)13-26-22(31)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGKDUIKOWISFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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